molecular formula C24H19N3O B273678 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

Cat. No. B273678
M. Wt: 365.4 g/mol
InChI Key: VDCCRUDJBPFDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide (DMIB) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMIB is a member of the indoloquinazoline family of compounds and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic properties, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that it is relatively easy to synthesize, making it accessible for use in lab experiments. Additionally, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been found to have low toxicity in animal studies, which could make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use as a therapeutic agent.

Future Directions

There are many potential future directions for research on N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide. One area of interest is the development of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide as a cancer treatment, with studies focusing on optimizing its anti-tumor effects and identifying the most effective dosing regimens. Additionally, there is potential for N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide to be used in the treatment of other diseases characterized by abnormal cell proliferation or inflammation, such as rheumatoid arthritis and asthma. Further studies are also needed to fully understand the mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide and to identify any potential side effects or limitations of its use as a therapeutic agent.

Synthesis Methods

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylindole with 2-chloroquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been the subject of numerous studies due to its potential as a therapeutic agent. It has been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. Additionally, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been shown to have anti-angiogenic effects, which could make it a promising treatment for diseases characterized by abnormal blood vessel growth, such as cancer.

properties

Product Name

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide

InChI

InChI=1S/C24H19N3O/c1-15-12-13-20-19(14-15)23-22(26-24(28)17-8-4-3-5-9-17)18-10-6-7-11-21(18)27(23)16(2)25-20/h3-14H,1-2H3,(H,26,28)

InChI Key

VDCCRUDJBPFDIM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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